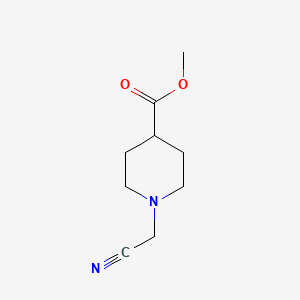

Methyl 1-(cyanomethyl)piperidine-4-carboxylate

説明

Methyl 1-(cyanomethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is a piperidine derivative, characterized by the presence of a cyanomethyl group and a methyl ester group attached to the piperidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(cyanomethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cyanomethylating agents and esterification processes. One common method includes the reaction of 1-(cyanomethyl)piperidine with methyl chloroformate under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

Methyl 1-(cyanomethyl)piperidine-4-carboxylate has been explored as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as:

- Antitubercular Agents : The compound serves as a building block for developing new drugs targeting tuberculosis, leveraging its structural properties to enhance efficacy against resistant strains .

- Protein Kinase Inhibitors : Research indicates that derivatives of this compound can act as inhibitors for specific protein kinases, which are crucial in signaling pathways associated with cancer and other diseases .

Analytical Chemistry

The compound is also utilized in analytical chemistry for:

- Chromatographic Separations : this compound can be analyzed using high-performance liquid chromatography (HPLC), facilitating the separation and identification of related compounds in complex mixtures .

- Mass Spectrometry : Its compatibility with mass spectrometry allows for detailed structural analysis and quantification in various samples.

Case Study 1: Antitubercular Activity

A study investigated the antitubercular properties of compounds derived from this compound. The results indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting that modifications to the core structure could lead to effective new treatments .

Case Study 2: Protein Kinase Inhibition

In another research effort, derivatives were synthesized and tested for their ability to inhibit specific protein kinases involved in cancer progression. The findings demonstrated that these compounds could effectively reduce kinase activity, highlighting their potential as therapeutic agents in oncology .

作用機序

The mechanism of action of Methyl 1-(cyanomethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site for binding to these targets, leading to inhibition or modulation of their activity. The ester group may also play a role in enhancing the compound’s lipophilicity and cellular uptake .

類似化合物との比較

Methyl piperidine-4-carboxylate: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.

1-(Cyanomethyl)piperidine: Does not have the ester group, affecting its solubility and reactivity.

Uniqueness: Methyl 1-(cyanomethyl)piperidine-4-carboxylate is unique due to the presence of both the cyanomethyl and ester groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

生物活性

Methyl 1-(cyanomethyl)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₁₄N₂O₂

IUPAC Name: Methyl 1-(cyanomethyl)-4-piperidinecarboxylate

Molecular Weight: 170.22 g/mol

Melting Point: 48 - 50 °C

The compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both a cyanomethyl group and a carboxylate moiety enhances its reactivity and potential interactions with biological targets.

This compound is believed to interact with various biological pathways. Its mechanism of action may involve:

- Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, influencing metabolic pathways. For instance, it has been studied for its potential to inhibit phospholipase D, an enzyme involved in lipid metabolism and signaling pathways .

- Receptor Binding: The structural features allow it to bind to receptors, potentially modulating cellular responses. This includes interactions with G-protein coupled receptors (GPCRs) that are crucial in various physiological processes.

Antitumor Activity

Recent studies have demonstrated the efficacy of this compound in reducing cell proliferation in cancer models. For example, treatment with this compound led to a significant decrease in cell numbers in U251 glioblastoma cells, as evidenced by DNA content assays . Gene expression analysis revealed that it modulates pathways related to cell growth and inflammation, indicating its potential as an anticancer agent.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies indicate that it possesses activity against various pathogens. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics .

Structure-Activity Relationship (SAR)

A thorough understanding of the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring or modifications to the cyanomethyl group can significantly alter its pharmacological properties.

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| Methyl Group at Position 1 | Enhanced receptor binding | Increases lipophilicity |

| Hydroxyl Group Substitution | Improved solubility | May enhance bioavailability |

| Altered Cyanomethyl Group | Varies enzyme inhibition | Specificity towards different enzymes |

Case Studies

-

Glioblastoma Treatment:

A study involving U251 cells treated with this compound showed a marked reduction in cell viability and alterations in gene expression associated with tumor growth . -

Antimicrobial Efficacy:

In a series of tests against Staphylococcus aureus, the compound exhibited significant antibacterial activity with low cytotoxicity levels, making it a candidate for further development as an antimicrobial agent .

特性

IUPAC Name |

methyl 1-(cyanomethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-13-9(12)8-2-5-11(6-3-8)7-4-10/h8H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIRRZUDAWVZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250199 | |

| Record name | Methyl 1-(cyanomethyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320424-43-9 | |

| Record name | Methyl 1-(cyanomethyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320424-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(cyanomethyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。